N-(2-benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
N-(2-Benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-substituted pyrazole core linked to a 2-benzoyl-4-methylphenyl group via a carboxamide bridge.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-23-12-11-18(22-23)20(25)21-17-10-9-14(2)13-16(17)19(24)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZZHLMLYVSIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews the synthesis, biological evaluations, and therapeutic potential of this compound, drawing insights from recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound generally involves the reaction of appropriate pyrazole derivatives with benzoyl and ethyl groups. The molecular structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
- Structural Features : The compound contains a pyrazole ring substituted with a benzoyl group and an ethyl group at specific positions, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound through various in vitro assays. It has shown significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and others. The following table summarizes the key findings:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26.00 | Cell cycle arrest |
| NCI-H460 | 0.39 | Autophagy induction |
The mechanism of action appears to involve the induction of apoptosis and autophagy, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have reported its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation:
| Activity | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| COX-1 Inhibition | 150 | - |
| COX-2 Inhibition | 0.95 | High |
These findings suggest that the compound may be effective in treating inflammatory conditions while exhibiting a favorable safety profile .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Breast Cancer Study : A study on MCF7 cells indicated that treatment with this compound led to significant cell death through apoptosis, with a notable IC₅₀ value of 3.79 µM.
- Lung Cancer Research : In A549 cells, the compound was found to induce cell cycle arrest, suggesting its potential as a chemotherapeutic agent.
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that the compound effectively reduced inflammation, indicating its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole carboxamides exhibit diverse bioactivities depending on substituent patterns. Key structural analogs include:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Radar plots from ADMET studies (Figure 1, ) indicate that pyrazole carboxamides with molecular weights <300 Da and LogP <5 generally align with drug-like criteria. The target compound’s inferred molecular weight (~300–320 Da) and LogP (~4.44) suggest moderate lipophilicity, balancing solubility and bioavailability . In contrast, bulkier analogs like (2-benzoyl-4-methylphenyl) benzoate (MW 316.35) may exhibit reduced aqueous solubility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-benzoyl-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes, including condensation of pyrazole-carboxylic acid derivatives with substituted anilines. For example, analogous compounds like O-1302 were synthesized via a 1,5-diarylpyrazole core template, starting from 5-phenyl-1-pentanol, followed by functionalization of the terminal chain . Key steps include:
- Step 1 : Formation of the pyrazole ring via cyclocondensation.
- Step 2 : Introduction of the benzoyl and ethyl groups via nucleophilic substitution or coupling reactions.
- Optimization : Use of catalysts (e.g., Pd for cross-couplings) and controlled temperature (80–120°C) improves yield. Purity is enhanced via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent placement?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve regiochemistry. For example, pyrazole C3-carboxamide protons typically appear as singlets (δ 8.2–8.5 ppm), while ethyl groups show triplet/multiplet patterns (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for CH₂) .
- X-ray Crystallography : Used to confirm spatial arrangement. Analogous pyrazole derivatives (e.g., AT7519) were validated via crystallographic data showing hydrogen bonding between the carboxamide and target proteins .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₂N₃O₂: 348.1709) .
Q. What solvent systems and analytical techniques are optimal for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) gradient elution; retention times for pyrazole analogs range from 8–12 minutes .
- TLC : Ethyl acetate/hexane (3:7) with UV visualization at 254 nm.
- Melting Point Analysis : Pure compounds typically exhibit sharp melting points (e.g., 160–165°C for similar carboxamides) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against kinase targets?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., CDK2) based on structural homology to known inhibitors like AT7519 .
- Docking Workflow :
Prepare the ligand (compound) using AutoDock Tools (add charges, optimize torsion angles).
Use PyMOL to align the compound’s carboxamide group with ATP-binding site residues (e.g., hinge region residues Glu81 and Leu83 in CDK2).
Run simulations with AutoDock Vina ; binding affinities < -8.0 kcal/mol suggest strong inhibition .
- Validation : Compare predicted binding modes with crystallographic data from analogs (e.g., AT7519’s interactions with CDK2) .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Methodological Answer :
- Assay Standardization :
- Use identical cell lines (e.g., HeLa for CDK inhibition) and control compounds (e.g., staurosporine).
- Normalize data using Z-factor statistical validation to minimize plate-to-plate variability .
- Mechanistic Studies :
- Perform kinetic assays (e.g., time-dependent inhibition) to distinguish competitive vs. non-competitive binding.
- Validate off-target effects via proteome-wide profiling (e.g., KINOMEscan) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Modifications :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl ring to enhance membrane permeability (logP < 3.5).
- Metabolic Stability : Replace the ethyl group with cyclopropyl to reduce CYP450-mediated oxidation .
- In Vivo Testing :
- Pharmacokinetic Parameters : Measure oral bioavailability in rodent models; aim for t₁/₂ > 4 hours and AUC₀–24 > 5000 ng·h/mL.
- Toxicity : Assess hepatic enzyme levels (ALT/AST) and histopathology post-administration .
Q. What role does the ethyl group in the pyrazole ring play in modulating target selectivity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with methyl, propyl, or isopropyl groups.
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Measure kinetic parameters (kₐ, k𝒹) for kinase binding.
- Thermal Shift Assays : Monitor ΔTm to quantify stabilization of target proteins.
- Findings : Ethyl groups balance steric bulk and hydrophobicity, minimizing off-target interactions (e.g., with hERG channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
